methyl 3-[2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate
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Overview
Description
Methyl 3-[2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate is a complex organic compound that features an imidazole ring, a thiazole ring, and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate typically involves multiple steps, starting with the preparation of the imidazole and thiazole rings. The imidazole ring can be synthesized through the cyclization of amido-nitriles under nickel-catalyzed conditions . The thiazole ring can be formed through the condensation of aldehydes with 2-aminobenzylalcohol and subsequent reactions . The final step involves the esterification of the propanoate group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The imidazole and thiazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation , reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various reduced derivatives of the compound.
Scientific Research Applications
Methyl 3-[2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-[2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can inhibit the activity of certain enzymes by binding to their active sites . This interaction can affect various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Cimetidine: Contains an imidazole ring and is used as an antihistamine.
Omeprazole: Contains a substituted imidazole ring and is used as a proton pump inhibitor.
Metronidazole: Contains a nitroimidazole ring and is used as an antibiotic.
Uniqueness
Methyl 3-[2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate is unique due to its combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications compared to compounds with only one of these rings.
Properties
Molecular Formula |
C15H20N4O3S2 |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
methyl 3-[2-[[2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]propanoate |
InChI |
InChI=1S/C15H20N4O3S2/c1-4-11-9(2)16-14(18-11)24-8-12(20)19-15-17-10(7-23-15)5-6-13(21)22-3/h7H,4-6,8H2,1-3H3,(H,16,18)(H,17,19,20) |
InChI Key |
FNTCZVZHTDNPJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=N1)SCC(=O)NC2=NC(=CS2)CCC(=O)OC)C |
Origin of Product |
United States |
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